molecular formula C4H7ClN4O2 B12344304 2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride

2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride

Katalognummer: B12344304
Molekulargewicht: 178.58 g/mol
InChI-Schlüssel: ZCVPAHQNTHFHOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride is an organic compound with the molecular formula C4H7ClN4O2. It is known for its applications in various scientific fields, particularly in the synthesis of pharmaceuticals. The compound appears as a white to brown to dark purple powder or crystal and has a molecular weight of 178.58 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride typically involves the reaction of guanidine hydrochloride with sodium methylate in the presence of dimethyl malonate. The reaction is carried out under heating and stirring conditions, followed by pressure-reduced distillation, addition of water, pH adjustment with acid, cooling, filtration, and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The intermediate product is further processed using catalysts like Raney nickel to achieve the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility .

Eigenschaften

Molekularformel

C4H7ClN4O2

Molekulargewicht

178.58 g/mol

IUPAC-Name

2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h1H,5H2,(H3,6,7,8,9,10);1H

InChI-Schlüssel

ZCVPAHQNTHFHOH-UHFFFAOYSA-N

Kanonische SMILES

C1(C(=O)NC(=NC1=O)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.